Magnesium;butane;chloride
Description
Magnesium;butane;chloride refers to organomagnesium compounds where a butyl group is bonded to magnesium alongside chloride. The most common forms are n-butylmagnesium chloride (CH₃(CH₂)₃MgCl) and sec-butylmagnesium chloride (CH₃CH₂CH(CH₃)MgCl). These are Grignard reagents, pivotal in organic synthesis for nucleophilic additions to carbonyl groups .
Properties
IUPAC Name |
magnesium;butane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium turnings in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
CH3(CH2)3Cl+Mg→CH3(CH2)3MgCl
Industrial Production Methods: In industrial settings, the preparation of butylmagnesium chloride involves large-scale reactors where butyl chloride and magnesium are combined under controlled conditions. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent and prevent side reactions.
Chemical Reactions Analysis
Nucleophilic Fluorination with [18F]Fluoride
The primary reaction involves displacing the tosyl group in Tosyl-FHBG with no-carrier-added [18F]fluoride. This step is pivotal for introducing the radioactive isotope into the molecule.
Reaction Conditions:
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Precursor : Tosyl-FHBG (4 mg in 1 mL MeCN, 4 mM)
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Fluorination Agent : [18F]Fluoride (activated with Kryptofix 222/K2CO3)
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Temperature : 135°C
-
Time : 10 minutes
-
Solvent : Anhydrous acetonitrile
This step achieves >95% incorporation efficiency of [18F]fluoride, forming an intermediate that retains the methoxytrityl protecting groups .
Acid-Catalyzed Deprotection
Following fluorination, acidic hydrolysis removes protecting groups to yield the final [18F]FHBG.
Hydrolysis Protocol:
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Reagent : 1 N HCl
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Temperature : 105°C
-
Time : 5 minutes
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Neutralization : 2 N NaOH (0.5 mL)
This step deprotects the methoxytrityl groups while preserving the guanine moiety, achieving >99% radiochemical purity .
Key Automated Protocols:
Automated systems eliminate HPLC purification in some workflows, reducing synthesis time by ~50% while maintaining high purity .
Microwave-Assisted Fluorination
Microwave irradiation enhances reaction kinetics, improving yields and reducing side products.
Microwave Parameters :
-
Power : 300 W
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Time : 2 minutes
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Solvent : DMSO
This method achieves 12 ± 5% decay-corrected yield with a total synthesis time of 55–60 minutes , comparable to conventional heating but with better consistency .
Role of the Tosyl Group
The tosyl group’s utility stems from:
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Leaving Group Ability : High nucleofugality due to resonance stabilization of the departing sulfonate ion .
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Stability : Tosyl-FHBG remains stable under storage conditions (−20°C), avoiding premature hydrolysis .
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Chemoselectivity : Reacts preferentially with [18F]fluoride without altering the guanine base .
Challenges and Solutions
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Low Yields : Attributed to competing elimination reactions; mitigated by optimizing base (K2CO3 vs. Cs2CO3) and solvent polarity .
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Radiolysis : Additives like ascorbic acid stabilize [18F]FHBG post-synthesis .
Comparative Data
| Study | Radiochemical Yield | Synthesis Time | Specific Activity (GBq/μmol) |
|---|---|---|---|
| Alauddin et al. (2004) | 12 ± 5% | 55–60 min | 92–189 |
| Guo et al. (2010) | 8–14% | <40 min | 63–481 |
| PMC Study (2014) | 11 ± 2% | 87 min | 92–189 |
Tosyl-FHBG’s chemical reactivity underpins its role in efficient, scalable production of [18F]FHBG. Continued refinements in automation and reaction engineering address historical challenges, enabling broader clinical adoption of PET-based gene expression imag
Scientific Research Applications
Butylmagnesium chloride is widely used in scientific research and industrial applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of butylmagnesium chloride involves the nucleophilic addition of the butyl group to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophilic center. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Key Properties :
- Structure : Linear or branched alkyl chains bonded to magnesium, with chloride as the counterion. For example, n-butylmagnesium chloride has a linear C₄H₉ group, while sec-butylmagnesium chloride features a branched structure .
- Reactivity : Highly reactive with protic solvents (e.g., water, alcohols) and electrophiles like ketones or esters. Reactions often require anhydrous conditions .
- Synthesis : Prepared by reacting magnesium metal with butyl halides in ethers like tetrahydrofuran (THF) or methylcyclohexane .
Comparison with Similar Compounds
Comparison with Other Grignard Reagents
Grignard reagents vary in alkyl/aryl groups and halides, affecting reactivity and stability.
Key Findings :
Comparison with Magnesium Chloride Salts
Magnesium chloride (MgCl₂) and its derivatives differ significantly from organomagnesium compounds.
Key Differences :
Comparison with Butane-Containing Compounds
Butane (C₄H₁₀) and its derivatives exhibit distinct behaviors compared to magnesium-bound butyl groups.
Notable Observations:
- Phase Behavior : Butane reduces bitumen viscosity by 40–60% at 50°C under pressure, whereas butylmagnesium chloride modifies reactivity in solutions .
- Industrial Uses : Butane is a solvent in bitumen processing, while its magnesium derivative enables fine chemical synthesis .
Data Tables
Biological Activity
Magnesium butane chloride, a coordination compound involving magnesium ions and butane, is gaining attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cellular uptake mechanisms, and neuroprotective effects.
Overview of Magnesium in Biological Systems
Magnesium (Mg) is an essential element in biological systems, primarily existing as the Mg²⁺ ion. It plays a critical role in over 80% of metabolic functions, including enzyme activation, cellular signaling, and stabilization of nucleic acids and proteins . The importance of magnesium extends to its involvement in various physiological processes such as muscle contraction, nerve transmission, and energy production.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of magnesium chloride (MgCl₂), which can be extrapolated to magnesium butane chloride due to their structural similarities. Research indicates that MgCl₂ exhibits significant antimicrobial effects at low pH levels. For instance, it was found to compromise the culturability and redox activity of bacterial cells when exposed to acidic conditions. This effect was particularly pronounced against both gram-negative and gram-positive bacteria, suggesting that magnesium salts could enhance surface disinfection methods and have therapeutic implications for skin diseases .
| Compound | Microbial Activity | pH Sensitivity | Comparison with Other Salts |
|---|---|---|---|
| Magnesium Chloride | Strong | Low pH | More effective than NaCl, KCl |
| Sodium Chloride | Moderate | Neutral | Less effective than MgCl₂ |
| Calcium Chloride | Moderate | Neutral | Less effective than MgCl₂ |
Cellular Uptake Mechanisms
The bioavailability of magnesium compounds is crucial for their biological activity. Studies have shown that the solubility and uptake of magnesium are significantly influenced by the presence of chelating agents. For example, magnesium complexes with glycine exhibit enhanced cellular uptake compared to standard magnesium chloride formulations. In vitro experiments demonstrated that magnesium glycine complexes achieved faster cellular uptake rates than MgCl₂, indicating that modifications to the chemical structure can improve bioavailability .
| Compound | Uptake Rate (1h) | Uptake Rate (4h) | Maximum Uptake (nmols) |
|---|---|---|---|
| Magnesium Glycine | 1.6x faster | 1.4x faster | 30 |
| Magnesium Chloride | Baseline | Baseline | Not specified |
Neuroprotective Effects
Emerging evidence suggests that magnesium compounds may offer neuroprotective benefits. A recent study on a new coordination compound of magnesium with comenic acid demonstrated significant antioxidant properties. In vitro tests showed that this compound protected cerebellar neurons from glutamate toxicity and oxidative stress induced by hydrogen peroxide. In vivo studies further confirmed its stress-protective effects during immobilization-cold stress models .
Case Study: Magnesium Comenate
- Objective : Evaluate neuroprotective effects.
- Methodology : Administered at a dose of 2 mg/kg body weight.
- Findings : Reduced oxidative damage and normalized antioxidant levels in brain tissues.
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize magnesium chloride complexes in ethereal solvents, and how do solvent choices influence structural outcomes?
- Methodology : Synthesis typically involves reacting magnesium metal with chlorinated hydrocarbons (e.g., butane derivatives) in ethereal solvents like tetrahydrofuran (THF). Solvent polarity and donor strength critically affect coordination geometry. For instance, THF stabilizes monomeric MgCl₂(THF)₃ complexes, while less polar solvents may favor dimeric or polymeric structures. Structural validation requires X-ray crystallography or NMR spectroscopy .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction stoichiometry to avoid byproducts.
Q. How can spectroscopic techniques distinguish between anhydrous and hydrated forms of magnesium chloride in synthetic products?
- Methodology : Use FT-IR spectroscopy to identify O-H stretching bands (3200–3600 cm⁻¹) in hydrated forms. Thermogravimetric analysis (TGA) quantifies water loss upon heating. Solid-state NMR (²⁵Mg) differentiates coordination environments, with anhydrous MgCl₂ showing distinct chemical shifts compared to hydrates .
- Data Interpretation : Hydrated forms exhibit broader NMR peaks due to dynamic water interactions.
Q. What laboratory protocols ensure accurate determination of the empirical formula for magnesium chloride compounds?
- Methodology : Gravimetric analysis involves combusting a sample to measure MgO residue and chloride precipitation via AgNO₃ titration. For example, reacting MgCl₂ with sodium hydroxide yields Mg(OH)₂, which is calcined to MgO. The mass ratio of Mg:Cl confirms stoichiometry .
- Common Pitfalls : Incomplete combustion or residual solvent can skew results. Use controlled heating rates and inert atmospheres.
Advanced Research Questions
Q. How can conflicting data on carbon conversion in methane/butane co-oxidation experiments be resolved?
- Methodology : Employ isotopic labeling (e.g., ¹³C-methane) to track product origins. Gas chromatography-mass spectrometry (GC-MS) distinguishes between methane-derived CO₂ and butane-derived maleic anhydride. Carbon balance calculations must account for unreacted substrates and intermediates .
- Case Study : At high temperatures (>400°C), butane conversion dominates, complicating methane activity assessments. Use differential reactor setups to isolate individual reactant pathways.
Q. What role does solvent polarity play in stabilizing magnesium chloride complexes for catalytic applications?
- Methodology : Compare electrochemical stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents using cyclic voltammetry. Polar solvents enhance ion dissociation, improving catalytic activity in Grignard reactions. However, excessive polarity may destabilize Mg²⁺ coordination .
- Experimental Design : Vary solvent dielectric constants systematically and correlate with reaction yields.
Q. How do magnesium chloride complexes mediate mechanistic pathways in cross-coupling reactions involving butane derivatives?
- Methodology : Use kinetic isotope effects (KIE) and DFT calculations to probe rate-determining steps. For example, in butane dehydrohalogenation, MgCl₂ stabilizes transition states by lowering activation energy. In situ Raman spectroscopy tracks intermediate species like Mg-Cl-butane adducts .
- Data Contradictions : Conflicting reports on Mg²⁺’s role as a Lewis acid vs. a structural template require mechanistic studies with controlled proton sources.
Methodological Resources
- Structural Characterization : Reference X-ray crystallography data from PubChem (InChI Key: QUXHCILOWRXCEO-UHFFFAOYSA-M) and electrochemical stability profiles from Barile et al. (2015) .
- Data Reproducibility : Adhere to ACS Catalysis guidelines for reporting catalytic cycles and statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
